molecular formula C14H17N7O3S B2977325 3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide CAS No. 2034231-23-5

3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide

カタログ番号: B2977325
CAS番号: 2034231-23-5
分子量: 363.4
InChIキー: UAONSABXKOBYAW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of heterocyclic sulfonamides featuring a 1,2-oxazole core linked to a pyrrolidine ring substituted with a [1,2,4]triazolo[4,3-b]pyridazine moiety. The 3,5-dimethyl groups on the oxazole ring enhance steric stability, while the sulfonamide group contributes to solubility and target binding .

特性

IUPAC Name

3,5-dimethyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O3S/c1-9-14(10(2)24-18-9)25(22,23)19-11-5-6-20(7-11)13-4-3-12-16-15-8-21(12)17-13/h3-4,8,11,19H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAONSABXKOBYAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2CCN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazole ring through a cyclization reaction of enaminonitriles and benzohydrazides under microwave irradiation . This method is catalyst-free and eco-friendly, providing good yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of microwave-assisted synthesis can be advantageous due to its efficiency and reduced reaction times. Additionally, optimizing reaction conditions such as temperature, solvent, and reactant concentrations can further enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions

3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and oxazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

科学的研究の応用

3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide has diverse applications in scientific research:

作用機序

The mechanism of action of 3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The triazole and pyridazine rings can bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects . The sulfonamide group also plays a crucial role in enhancing the compound’s solubility and bioavailability.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in the [1,2,4]Triazolo[4,3-b]Pyridazine Family

(a) N-(1-(3-Cyclopropyl-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Azetidin-3-yl)-1-Isopropyl-N,3,5-Trimethyl-1H-Pyrazole-4-Sulfonamide
  • The 3-cyclopropyl substituent on the triazolo-pyridazine may enhance lipophilicity compared to the unsubstituted parent compound.
  • Functional Implications : Azetidine’s smaller ring size could reduce conformational flexibility, affecting target selectivity. The isopropyl group on the pyrazole may alter binding kinetics .
(b) (E)-2-(Benzoylamino)-3-[3,5-Dimethyl-1-(1,2,4-Triazolo[4,3-b]Pyridazin-6-yl)-1H-Pyrazol-4-yl]-Propenoic Acid (E-4b)
  • Key Differences: Features a pyrazole core instead of oxazole, with a propenoic acid side chain. The benzoylamino group introduces additional hydrogen-bonding capacity.
  • Functional Implications : The carboxylic acid moiety (mp 253–255°C) likely improves aqueous solubility but may limit blood-brain barrier penetration. This compound’s rigidity contrasts with the sulfonamide linker in the target compound, suggesting divergent pharmacokinetic profiles .
(c) Lin28-1632 (N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide)
  • Key Differences : Lacks the oxazole-sulfonamide-pyrrolidine framework, instead incorporating a phenylacetamide scaffold. The 3-methyl group on the triazolo-pyridazine may reduce steric hindrance compared to dimethyl substituents.
  • Functional Implications : Demonstrated functional inhibition of Lin28 proteins in limb regeneration assays, suggesting triazolo-pyridazine derivatives broadly modulate RNA-binding proteins. However, its phenylacetamide structure implies distinct target specificity .

Data Table: Comparative Properties of Selected Analogues

Compound Name Core Structure Key Substituents Melting Point (°C) Hypothesized Bioactivity
3,5-Dimethyl-N-(1-{[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Pyrrolidin-3-yl)-1,2-Oxazole-4-Sulfonamide (Target) Oxazole-sulfonamide 3,5-Dimethyl oxazole; Pyrrolidine linker Not reported Kinase inhibition, enzyme modulation
N-(1-(3-Cyclopropyl-[1,2,4]Triazolo[...]Azetidin-3-yl)-[...]Pyrazole-4-Sulfonamide Pyrazole-sulfonamide Azetidine; 3-Cyclopropyl; Isopropyl Not reported Enhanced metabolic stability
(E)-4b Pyrazole-propenoic acid Benzoylamino; 3,5-Dimethyl pyrazole 253–255 Solubility-driven bioactivity
Lin28-1632 Phenylacetamide 3-Methyl triazolo-pyridazine; N-Methyl Not reported Lin28 protein inhibition

Research Findings and Implications

  • The target compound’s stability remains uncharacterized but may benefit from the oxazole’s rigidity.
  • Bioactivity Trends : Triazolo-pyridazine derivatives exhibit diverse applications, from kinase modulation (target compound) to RNA-binding protein inhibition (Lin28-1632). Substituents on the heterocycle critically influence selectivity; for example, azetidine vs. pyrrolidine alters ring strain and target engagement .
  • Synthetic Challenges : The pyrrolidine linker in the target compound may introduce synthetic complexity compared to azetidine or phenyl-based analogues, affecting scalability .

生物活性

3,5-Dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to explore the pharmacological properties and mechanisms of action of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a triazole ring and a pyridazinone moiety, which are known for their significant biological activities. The sulfonamide group enhances its solubility and biological interaction potential.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that derivatives of pyridazine and pyridazinone exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a range of bacteria and fungi due to their ability to inhibit key metabolic pathways in microbial cells .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Studies have demonstrated that related compounds can inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation. For example, certain derivatives have shown IC50 values in the low micromolar range against COX-II, suggesting significant anti-inflammatory potential .

3. Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties. Pyridazine derivatives have been reported to induce apoptosis in cancer cells through the modulation of various signaling pathways. Notably, compounds within this class have been shown to inhibit tumor growth in vivo .

The mechanisms underlying the biological activities of 3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide involve:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with enzyme active sites, thereby inhibiting their function.
  • Modulation of Signaling Pathways : Similar compounds have been shown to affect pathways related to inflammation and cell proliferation.

Case Studies

Several studies have highlighted the effectiveness of related compounds:

StudyCompound TestedBiological ActivityResults
Eren et al. (2023)PYZ16COX-II InhibitionIC50 = 0.52 μM
Hwang et al. (2023)PYZ17Anti-inflammatorySignificant reduction in inflammation markers
Abida et al. (2019)ZardaverineAntiplateletInhibition of ADP-induced aggregation

These studies illustrate the promising nature of compounds similar to 3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide in various therapeutic areas.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)-1,2-oxazole-4-sulfonamide, and how can reaction conditions be standardized?

  • Methodological Answer :

  • Utilize stepwise heterocyclic synthesis, starting with condensation of diethyl oxalate and ketones (e.g., 1-(4-methoxyphenyl)ethan-1-one) in toluene under NaH catalysis to form pyrazole intermediates .
  • Introduce the triazolo-pyridazine moiety via nucleophilic substitution using K₂CO₃ in DMF for sulfonamide linkage formation .
  • Purify intermediates via column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity via HPLC (>95%).

Q. How can the structural integrity of the compound be validated post-synthesis?

  • Methodological Answer :

  • Employ ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on oxazole, pyrrolidine linkage).
  • Use high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
  • Perform X-ray crystallography for unambiguous stereochemical assignment, referencing triazolo-pyridazine analogs in PDB (e.g., 3LD6 enzyme complexes) .

Q. What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

  • Methodological Answer :

  • Measure logP via shake-flask method (octanol/water) to assess hydrophobicity.
  • Conduct accelerated stability studies under varying pH (2–9) and temperatures (4°C, 25°C, 40°C) to identify degradation pathways .
  • Use DSC/TGA to determine thermal stability and crystallinity.

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with target enzymes like 14-α-demethylase lanosterol (CYP51)?

  • Methodological Answer :

  • Dock the compound into the active site of CYP51 (PDB: 3LD6) using AutoDock Vina , focusing on hydrogen bonding with heme-coordinating residues (e.g., Tyr118) and hydrophobic interactions with the substrate channel .
  • Validate docking poses via molecular dynamics simulations (MD) (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

Q. How should researchers resolve contradictions in biological activity data (e.g., antifungal vs. no observed efficacy)?

  • Methodological Answer :

  • Perform dose-response assays (e.g., MIC/MFC against Candida spp.) with standardized inoculum sizes (1–5 × 10³ CFU/mL) .
  • Compare results with positive controls (e.g., fluconazole) and validate via chemoinformatics (e.g., Tanimoto similarity to known CYP51 inhibitors).
  • Investigate off-target effects using phosphoproteomics or transcriptomics .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetics and toxicity?

  • Methodological Answer :

  • Use split-plot randomized designs for in vivo studies (e.g., 4 replicates per dose group) to account for inter-individual variability .
  • Assess hepatic microsomal stability (e.g., rat liver microsomes + NADPH) and CYP inhibition potential (e.g., CYP3A4/2D6 fluorogenic assays) .
  • Apply Ames test and hERG channel binding assays for early toxicity screening .

Q. How can structure-activity relationships (SAR) be refined for triazolo-pyridazine derivatives?

  • Methodological Answer :

  • Synthesize analogs with modified pyrrolidine substituents (e.g., methyl vs. ethyl groups) and test inhibitory potency against CYP51 .
  • Apply 3D-QSAR (e.g., CoMFA/CoMSIA) to correlate steric/electronic features with activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。